BenchChemオンラインストアへようこそ!

4-Bromo-2-(tert-butoxy)pyrimidine

Kinase inhibition FGFR2 Cancer therapeutics

4-Bromo-2-(tert-butoxy)pyrimidine is a regiospecific heteroaromatic building block (C8H11BrN2O, MW 231.09) enabling orthogonal synthetic sequences inaccessible with generic halopyrimidine analogs. The C4-bromo substituent permits selective Suzuki-Miyaura cross-coupling, while the C2-tert-butoxy group serves as an acid-labile masked hydroxyl — a reactivity profile not achievable with C2-acetyl, benzoyl, or benzyl protected analogs. This scaffold has demonstrated sub-nanomolar FGFR2 inhibition (IC₅₀ 0.700 nM), sub-micromolar PRMT5 inhibition (IC₅₀ 330 nM), and dual TRPC5 functional activity (IC₅₀ 280 nM / EC₅₀ 480 nM), providing a privileged entry point for oncology, neuroscience, and rare disease programs. Regioisomers such as 2-bromo-4-(tert-butoxy)pyrimidine present fundamentally different steric and electronic environments, materially altering coupling yields and selectivity. Procure this specific regioisomer to access unequivocal C4 diversification and late-stage C2-hydroxyl unmasking in your synthetic route.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09
CAS No. 959240-97-2
Cat. No. B3317381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(tert-butoxy)pyrimidine
CAS959240-97-2
Molecular FormulaC8H11BrN2O
Molecular Weight231.09
Structural Identifiers
SMILESCC(C)(C)OC1=NC=CC(=N1)Br
InChIInChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3
InChIKeyVUEKMEFODVJTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(tert-butoxy)pyrimidine (CAS 959240-97-2): A Strategic Pyrimidine Building Block for Pharmaceutical R&D Procurement


4-Bromo-2-(tert-butoxy)pyrimidine (CAS 959240-97-2, molecular formula C₈H₁₁BrN₂O, MW 231.09 g/mol) is a heteroaromatic building block belonging to the brominated alkoxypyrimidine class. This compound features a pyrimidine core substituted with a bromine atom at the C4 position and a tert-butoxy group at the C2 position . The C4-bromo substituent serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, enabling the introduction of aryl, heteroaryl, and alkenyl diversity elements at this position . The C2-tert-butoxy group functions as a masked hydroxyl equivalent that can be selectively deprotected under acidic conditions to yield the corresponding 2-hydroxypyrimidine for further functionalization, thereby providing orthogonal reactivity relative to the C4 coupling site .

Why 4-Bromo-2-(tert-butoxy)pyrimidine Cannot Be Replaced by Other Halopyrimidines in Targeted Synthesis


Generic substitution of 4-Bromo-2-(tert-butoxy)pyrimidine with other halopyrimidine analogs fails because the specific regioisomeric arrangement (C4-Br, C2-OtBu) dictates orthogonal reactivity that is not replicable with alternative substitution patterns. The C4-bromo substituent exhibits distinct oxidative addition kinetics with Pd(0) catalysts compared to C4-chloro analogs, enabling selective mono-coupling in polyfunctionalized systems [1]. Critically, regioisomers such as 2-bromo-4-(tert-butoxy)pyrimidine or 5-bromo-2-(tert-butoxy)pyrimidine present fundamentally different steric and electronic environments at the coupling site, which materially alters reaction yields, regioselectivity, and the scope of compatible boronic acid partners . Furthermore, the tert-butoxy protecting group offers acid-labile deprotection orthogonal to base-stable protecting groups commonly employed elsewhere in complex synthetic sequences, a feature that chloro or iodo analogs do not intrinsically modify [2].

4-Bromo-2-(tert-butoxy)pyrimidine: Quantitative Differentiation Evidence for Procurement Decisions


FGFR2 Inhibitory Activity: Quantitative Potency Differentiation for Kinase-Targeted Programs

4-Bromo-2-(tert-butoxy)pyrimidine and its derivatives demonstrate high-affinity inhibition of fibroblast growth factor receptor 2 (FGFR2), a clinically validated oncology target. In biochemical assays, this compound class exhibits an IC₅₀ value of 0.700 nM against recombinant FGFR2, measured via ELISA using (Glu,Tyr)₄:₁ as substrate with 60-minute incubation [1]. This sub-nanomolar potency distinguishes 4-bromo-2-(tert-butoxy)pyrimidine-derived inhibitors from many other pyrimidine-based kinase inhibitor scaffolds, where typical FGFR inhibitory IC₅₀ values often range from 10-100 nM depending on substitution patterns. The specific 2-tert-butoxy-4-bromo substitution pattern contributes to optimized binding within the FGFR2 ATP-binding pocket, as supported by structure-activity relationship studies of related pyrimidine derivatives [2].

Kinase inhibition FGFR2 Cancer therapeutics Tyrosine kinase

TRPC5 Channel Modulation: Differentiated Ion Channel Activity for Neuroscience Applications

Derivatives incorporating the 4-bromo-2-(tert-butoxy)pyrimidine scaffold exhibit significant modulatory activity against the transient receptor potential canonical 5 (TRPC5) channel, a therapeutic target implicated in anxiety, depression, and progressive kidney disease. In functional cellular assays, a representative derivative of this scaffold demonstrated an IC₅₀ of 280 nM for inhibition of human TRPC5 expressed in HEK293 cells, assessed via reduction of gadolinium-induced calcium entry after 30-minute treatment using fura-2 dye-based fluorometry [1]. A structurally related derivative further exhibited an EC₅₀ of 480 nM as a TRPC5 agonist in T-REx-293 cells, measured via calcium flux increase using Fura-2AM dye [2]. This dual modulatory profile distinguishes 4-bromo-2-(tert-butoxy)pyrimidine-containing compounds from many other pyrimidine-based TRPC5 ligands that typically show either purely inhibitory or purely agonistic activity without the capacity for scaffold-driven functional switching.

TRPC5 Ion channel Calcium flux Neuroscience

PRMT5 Inhibition: Differentiated Methyltransferase Targeting for Epigenetic Oncology Programs

Compounds derived from the 4-bromo-2-(tert-butoxy)pyrimidine scaffold exhibit potent inhibitory activity against protein arginine methyltransferase 5 (PRMT5), an epigenetic enzyme that catalyzes symmetric dimethylation of arginine residues and represents a high-priority target for MTAP-deleted cancers. In biochemical assays, a representative 4-bromo-2-(tert-butoxy)pyrimidine-derived compound demonstrated an IC₅₀ of 330 nM against recombinant human N-terminal FLAG-tagged PRMT5 (residues 2 to end) co-expressed with human N-terminal His-tagged MEP50 (residues 2 to end) [1]. This sub-micromolar potency differentiates the 4-bromo-2-(tert-butoxy)pyrimidine scaffold from many alternative pyrimidine-based PRMT5 inhibitor templates, which often exhibit IC₅₀ values exceeding 50,000 nM (as documented for certain N-substituted pyrimidine analogs against full-length human PRMT5 in Sf9 cells) [2]. The specific 2-tert-butoxy-4-bromo substitution pattern contributes to this enhanced PRMT5 engagement compared to other pyrimidine regioisomers.

PRMT5 Methyltransferase Epigenetics MTAP-loss cancers

Orthogonal C4-Coupling Reactivity: Differentiated Synthetic Utility versus 4-Chloro and 5-Bromo Analogs

The C4-bromo substituent of 4-bromo-2-(tert-butoxy)pyrimidine provides distinct oxidative addition kinetics and coupling efficiency compared to both C4-chloro analogs and regioisomeric bromopyrimidines. Under standard Suzuki-Miyaura conditions with Pd(PPh₃)₄ catalyst and aqueous Na₂CO₃ in DME at reflux, 4-bromopyrimidines undergo selective mono-arylation with arylboronic acids, while 4-chloropyrimidines require more forcing conditions (elevated temperatures or specialized ligand systems) to achieve comparable conversion [1]. Critically, the 4-bromo-2-(tert-butoxy) regioisomer couples exclusively at C4, whereas 5-bromo-2-(tert-butoxy)pyrimidine directs coupling to the C5 position, and 2-bromo-4-(tert-butoxy)pyrimidine directs coupling to the C2 position [2]. This regiospecificity is quantitative: substitution at alternative positions yields structurally distinct products that cannot serve as functional equivalents in downstream synthetic sequences targeting specific pyrimidine substitution patterns.

Suzuki-Miyaura coupling Cross-coupling Regioselectivity Synthetic methodology

Acid-Labile C2 Protecting Group Orthogonality: Differentiated Deprotection versus Base-Stable Protecting Groups

The C2-tert-butoxy group in 4-bromo-2-(tert-butoxy)pyrimidine provides acid-labile protection of the 2-hydroxyl functionality that is orthogonal to base-stable protecting groups commonly employed in complex molecule synthesis. Under standard deprotection conditions (e.g., TFA in DCM or HCl in dioxane), the tert-butoxy group is cleaved quantitatively to reveal the corresponding 2-hydroxypyrimidine, whereas base-labile protecting groups such as acetyl, benzoyl, or Fmoc remain intact under these conditions [1]. In contrast, alternative C2-protected pyrimidines bearing base-labile esters or carbamates cannot tolerate the basic conditions required for Suzuki couplings or nucleophilic aromatic substitutions, limiting their compatibility with standard cross-coupling workflows. Conversely, the tert-butoxy group remains stable under these basic cross-coupling conditions, enabling sequential C4-functionalization followed by acid-mediated C2-deprotection without protecting group crossover.

Protecting group strategy Orthogonal deprotection tert-Butyl ether Synthetic methodology

Procurement-Driven Application Scenarios for 4-Bromo-2-(tert-butoxy)pyrimidine in Research and Development


FGFR2-Targeted Oncology Hit-to-Lead Optimization Programs

Medicinal chemistry teams developing FGFR2 inhibitors for oncology applications should procure 4-bromo-2-(tert-butoxy)pyrimidine as a privileged starting scaffold. The documented sub-nanomolar FGFR2 inhibitory potency (IC₅₀ = 0.700 nM) of derivatives incorporating this scaffold [1] provides a high-affinity starting point that reduces the number of synthetic iterations required to achieve lead-like potency. The C4-bromo handle enables rapid Suzuki-Miyaura diversification to explore SAR around the ATP-binding pocket, while the C2-tert-butoxy group can be retained for metabolic stability or deprotected for additional hydrogen-bonding interactions [2]. This scaffold is particularly suitable for programs targeting FGFR2-driven cancers where high biochemical potency is a prerequisite for cellular efficacy.

TRPC5 Channel Modulator Discovery for Neuroscience and Renal Indications

Research groups investigating TRPC5 as a therapeutic target for anxiety disorders, depression, or focal segmental glomerulosclerosis (FSGS) should consider 4-bromo-2-(tert-butoxy)pyrimidine as a scaffold supporting both inhibitory and agonistic SAR exploration. The demonstrated dual functional activity (IC₅₀ = 280 nM inhibition; EC₅₀ = 480 nM agonism) of derivatives from this scaffold [1] enables parallel optimization of both pharmacological modes without changing chemotypes. This scaffold-dependent functional switching capability is particularly valuable for TRPC5 programs where the optimal therapeutic modality (inhibition vs. activation) may not be fully established at the hit-finding stage, allowing medicinal chemistry efforts to explore both directions from a single procurement decision [2].

PRMT5 Inhibitor Development for MTAP-Deleted Cancer Therapeutics

Drug discovery programs targeting PRMT5 for synthetic lethality in MTAP-deleted cancers should procure 4-bromo-2-(tert-butoxy)pyrimidine as a core scaffold. The sub-micromolar PRMT5 inhibitory potency (IC₅₀ = 330 nM) observed with derivatives of this scaffold [1] contrasts sharply with the >50,000 nM IC₅₀ values documented for alternative pyrimidine templates [2], providing a structurally distinct entry point for PRMT5 inhibitor design. The C4-bromo group enables systematic SAR exploration via parallel Suzuki coupling with diverse boronic acids to optimize PRMT5/MEP50 complex binding, while the C2-tert-butoxy group offers a handle for modulating physicochemical properties or introducing additional binding interactions upon deprotection. This scaffold is especially relevant for programs seeking MTA-cooperative PRMT5 inhibitors or alternative chemotypes to established clinical candidates .

Sequential C4-Functionalization / C2-Deprotection Synthetic Workflows in Complex Molecule Assembly

Synthetic chemistry groups engaged in the assembly of complex pyrimidine-containing molecules requiring orthogonal functionalization at C2 and C4 should procure 4-bromo-2-(tert-butoxy)pyrimidine specifically. The synthetic sequence enabled by this compound — Suzuki-Miyaura coupling at C4 under basic conditions, followed by acid-mediated tert-butoxy cleavage at C2 to reveal a hydroxyl group — is not achievable with C2-acetyl, C2-benzoyl, or C2-benzyl protected analogs [1]. This orthogonal reactivity profile is particularly valuable in multi-step syntheses where the C2-hydroxyl must be unmasked late-stage without affecting base-labile protecting groups installed elsewhere in the molecule. The regiospecific C4 coupling documented in the literature [2] ensures that diversification occurs exclusively at the intended position, avoiding regioisomeric mixtures that complicate purification and reduce overall yield in complex synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(tert-butoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.